2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine
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Overview
Description
2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C10H12N2O. It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 2-aminophenol with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction mixture is then heated to promote cyclization, forming the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine or nitrile derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
- 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride
- 2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamine hydrochloride
Uniqueness
2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(4-methyl-1,3-benzoxazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11/h2-4H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLCXILUKGEELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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